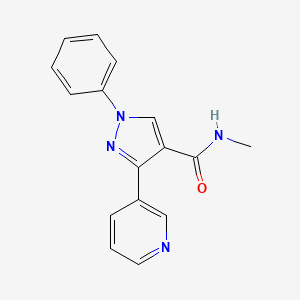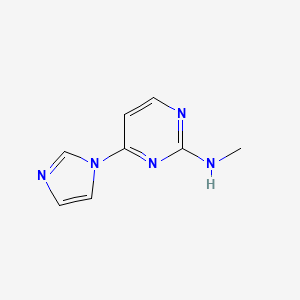
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide, also known as CDC-25 inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a potent inhibitor of CDC-25 phosphatases, which play a critical role in cell division and proliferation. The inhibition of CDC-25 phosphatases has been linked to the prevention of cancer cell growth, making CDC-25 inhibitor II a promising candidate for cancer therapy.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases are enzymes that play a critical role in the regulation of the cell cycle. These enzymes dephosphorylate cyclin-dependent kinases (CDKs), allowing for progression through the cell cycle. N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II binds to the active site of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases, preventing them from dephosphorylating CDKs. This leads to cell cycle arrest and the prevention of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the anticancer activity of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its specificity for N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases. This compound does not inhibit other phosphatases or kinases, reducing the potential for off-target effects. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II. One area of research could focus on improving the solubility and bioavailability of this compound, potentially through the development of prodrugs or nanoparticle formulations. Another direction could be the combination of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the effects of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II on other cellular processes beyond the cell cycle, such as DNA repair and apoptosis. Overall, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II holds promise as a potential therapeutic agent for the treatment of cancer, and continued research in this area may lead to important advances in cancer therapy.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide involves the reaction of 2-chloro-4,6-dimethylaniline with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been widely studied for its potential as an anticancer agent. The inhibition of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases has been shown to induce cell cycle arrest and prevent the growth of cancer cells. In preclinical studies, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has demonstrated efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICQKZGEVOUJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)




![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)




